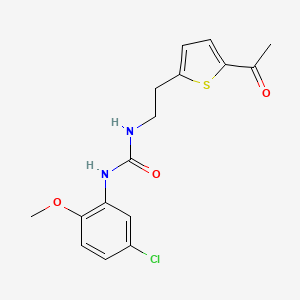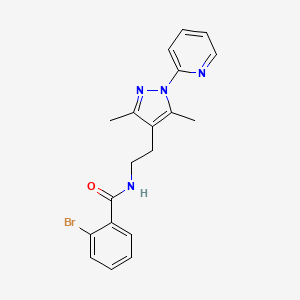
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(5-chloro-2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AC-42 and has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis Techniques and Intermediates
The chemical compound 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(5-chloro-2-methoxyphenyl)urea, due to its complex structure, involves synthesis techniques that allow for the creation of urea derivatives through various chemical reactions. For instance, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is demonstrated as a method for the synthesis of ureas from carboxylic acids, providing good yields without racemization under milder conditions, and is considered environmentally friendly due to the recyclability of byproducts (Thalluri et al., 2014). Another relevant synthesis involves the creation of cyclic urea derivatives from urea, acetoacetate, and substituted benzaldehyde, showcasing the role of urea derivatives in inhibiting physiologically relevant enzymes such as carbonic anhydrase (CA) isozymes I and II (Sujayev et al., 2016).
Antioxidant and Enzyme Inhibition
Further exploration into urea derivatives reveals their potential in the synthesis of compounds with antioxidant activities. For example, the synthesis of 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4]oxadiazolo [3,2,-a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one derivatives, which were characterized and screened for their antioxidant activity, highlights the versatility of urea in the creation of compounds with potential health benefits (George et al., 2010).
Acetylcholinesterase Inhibitors
Urea derivatives have also been identified as novel acetylcholinesterase inhibitors, indicating their potential use in treating diseases like Alzheimer's. The flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas exhibit high inhibitory activities, showing the importance of spacer length and conformational flexibility in designing effective enzyme inhibitors (Vidaluc et al., 1995).
Photodegradation Studies
Studies on photodegradation of chlorimuron-ethyl, a compound structurally related to ureas, in aqueous solutions have provided insights into the environmental behavior and stability of such chemicals. This research is crucial for understanding the environmental impact of urea derivatives and their breakdown products (Choudhury & Dureja, 1996).
properties
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(5-chloro-2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-10(20)15-6-4-12(23-15)7-8-18-16(21)19-13-9-11(17)3-5-14(13)22-2/h3-6,9H,7-8H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWYQYHISLKHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2825482.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2825487.png)
![Ethyl 4-methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2825488.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2825493.png)

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2825500.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2825501.png)
![(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2825502.png)
![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine](/img/structure/B2825503.png)